molecular formula C22H24N2O5 B6309179 Fmoc-3-(1-Morpholinyl)-D-Ala-OH CAS No. 2044710-70-3

Fmoc-3-(1-Morpholinyl)-D-Ala-OH

Cat. No.: B6309179
CAS No.: 2044710-70-3
M. Wt: 396.4 g/mol
InChI Key: FORMPPIZRSYWEP-HXUWFJFHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fmoc-3-(1-Morpholinyl)-D-Ala-OH is a derivative of alanine, an amino acid, and is often used in peptide synthesis. The compound is characterized by the presence of a fluorenylmethyloxycarbonyl (Fmoc) protecting group, which is commonly used to protect the amino group during peptide synthesis. The morpholinyl group adds additional functionality to the molecule, making it useful in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of organic solvents such as dichloromethane or dimethylformamide, and reagents like diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) to facilitate the coupling reactions .

Industrial Production Methods

Industrial production of Fmoc-3-(1-Morpholinyl)-D-Ala-OH follows similar synthetic routes but on a larger scale. The process involves the use of automated peptide synthesizers and large-scale reactors to ensure high yield and purity. The compound is then purified using techniques such as high-performance liquid chromatography (HPLC) to remove any impurities .

Chemical Reactions Analysis

Types of Reactions

Fmoc-3-(1-Morpholinyl)-D-Ala-OH undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products

The major products formed from these reactions include:

Scientific Research Applications

Fmoc-3-(1-Morpholinyl)-D-Ala-OH has a wide range of applications in scientific research, including:

Mechanism of Action

The mechanism of action of Fmoc-3-(1-Morpholinyl)-D-Ala-OH involves its role as a building block in peptide synthesis. The Fmoc group protects the amino group during the synthesis process, preventing unwanted side reactions. The morpholinyl group can interact with various molecular targets, including enzymes and receptors, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

    Fmoc-3-(1-Morpholinyl)-L-Ala-OH: The L-isomer of the compound, which has similar properties but different stereochemistry.

    Fmoc-3-(1-Piperidinyl)-D-Ala-OH: A similar compound with a piperidinyl group instead of a morpholinyl group.

    Fmoc-3-(1-Morpholinyl)-Gly-OH: A glycine derivative with a morpholinyl group.

Uniqueness

Fmoc-3-(1-Morpholinyl)-D-Ala-OH is unique due to its specific stereochemistry (D-isomer) and the presence of both the Fmoc protecting group and the morpholinyl group. This combination of features makes it particularly useful in the synthesis of peptides with specific structural and functional properties .

Properties

IUPAC Name

(2R)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-morpholin-4-ylpropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H24N2O5/c25-21(26)20(13-24-9-11-28-12-10-24)23-22(27)29-14-19-17-7-3-1-5-15(17)16-6-2-4-8-18(16)19/h1-8,19-20H,9-14H2,(H,23,27)(H,25,26)/t20-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FORMPPIZRSYWEP-HXUWFJFHSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1COCCN1C[C@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H24N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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